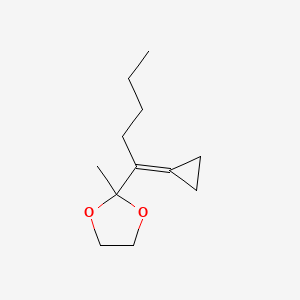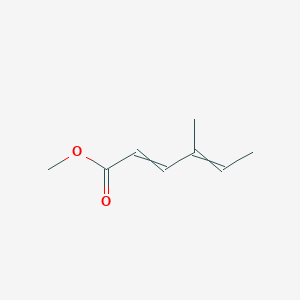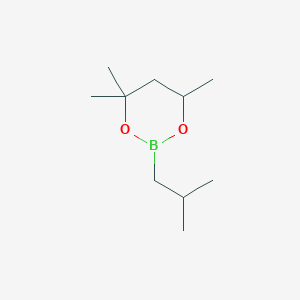
2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane is an organic compound with the molecular formula C10H21BO2 It is a boron-containing heterocycle, specifically a dioxaborinane, which is characterized by a six-membered ring containing both oxygen and boron atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with diols. One common method is the reaction of isobutylboronic acid with 2,2,4-trimethyl-1,3-pentanediol under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the reaction. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane can undergo several types of chemical reactions, including:
Oxidation: The boron atom in the compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a lower oxidation state, forming boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the boron atom under mild conditions, often in the presence of a base like triethylamine.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various boron-containing derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in hydroboration reactions, which are important for the synthesis of alcohols and other functional groups.
Medicine: Boron neutron capture therapy (BNCT) is a cancer treatment that utilizes boron-containing compounds to target and destroy cancer cells.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics, which have applications in electronics, aerospace, and other high-tech industries.
Mecanismo De Acción
The mechanism by which 2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane exerts its effects depends on the specific application. In hydroboration reactions, the boron atom acts as an electrophile, reacting with alkenes to form organoboron intermediates. These intermediates can then be converted to various functional groups through subsequent reactions. In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that selectively destroy cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4,4,6-Trimethyl-1,3,2-dioxaborinane: A similar compound with a different substituent at the boron atom.
2,2’-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane): A dimeric form of the compound with an oxygen bridge between two dioxaborinane units.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A related compound with an isopropoxy group and a different ring structure.
Uniqueness
2-Isobutyl-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its specific substituents and ring structure, which confer distinct chemical properties and reactivity. Its isobutyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions. Additionally, the presence of the dioxaborinane ring enhances its stability and makes it suitable for various applications in research and industry.
Propiedades
Número CAS |
67562-23-6 |
|---|---|
Fórmula molecular |
C10H21BO2 |
Peso molecular |
184.09 g/mol |
Nombre IUPAC |
4,4,6-trimethyl-2-(2-methylpropyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H21BO2/c1-8(2)7-11-12-9(3)6-10(4,5)13-11/h8-9H,6-7H2,1-5H3 |
Clave InChI |
MWSRDHSNGZYVOY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(CC(O1)(C)C)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(difluoromethyl)[bis(trifluoromethyl)]germane](/img/structure/B14470100.png)
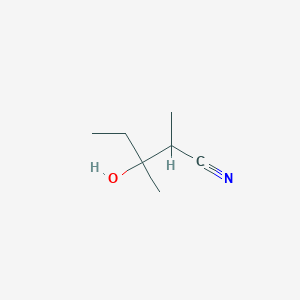
![N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B14470120.png)

![1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14470133.png)
![{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride](/img/structure/B14470141.png)
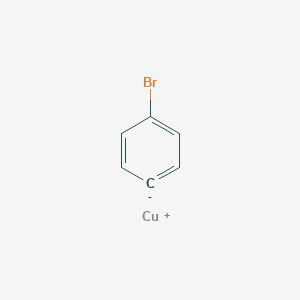
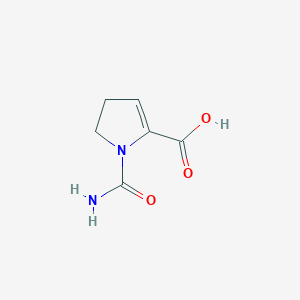
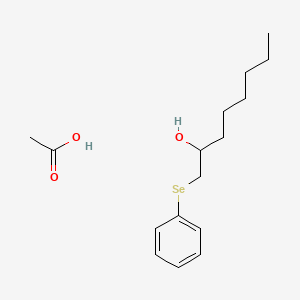
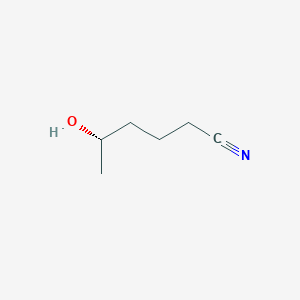

![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)
